phthalazin-1(4H)-one
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Overview
Description
Phthalazin-1(4H)-one is a heterocyclic organic compound with the molecular formula C_8H_6N_2O It is a derivative of phthalazine, characterized by a nitrogen-containing bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazin-1(4H)-one can be synthesized through several methods. One common approach involves the cyclization of o-nitrophenylhydrazines with 2-acylbenzoic acids. This reaction typically requires heating the reagents in a mixture of concentrated sulfuric acid and ethanol . Another method involves the reaction of acetohydrazide derivatives with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Phthalazin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and ethyl chloroacetate. Reaction conditions often involve heating and the use of solvents such as ethanol or chloroform .
Major Products
The major products formed from these reactions include various substituted phthalazinones and hydrazine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Phthalazin-1(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Phthalazinone derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents.
Medicine: Some derivatives exhibit significant antitumor, antibacterial, and antioxidant activities.
Mechanism of Action
The mechanism of action of phthalazin-1(4H)-one and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Phthalazin-1(4H)-one can be compared with other similar compounds such as:
Phthalazine: The parent compound, which lacks the oxygen atom in the ring.
Hydralazine: A derivative used as an antihypertensive agent.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
Phthalazin-1(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound, a member of the phthalazine family, exhibits a unique diaza heterobicyclic structure. Its basic structure can be modified to enhance biological activity, leading to various derivatives with improved pharmacological profiles.
Biological Activities
This compound and its derivatives have been studied for a range of biological activities:
- Anticancer Activity : Several studies indicate that this compound derivatives exhibit potent anticancer properties. For example, compounds derived from phthalazin-1(2H)-one were evaluated against the NCI 60 cell lines, showing significant growth inhibition in multiple cancer types, including leukemia and breast cancer. Notably, some derivatives achieved over 90% inhibition in cell growth assays .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in various models. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antimicrobial Activity : The antimicrobial efficacy of this compound derivatives has also been documented. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Many derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, certain compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .
- Induction of Apoptosis : Studies have indicated that some phthalazin derivatives can trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Activity Type | IC50 (µM) | Cell Lines Tested |
---|---|---|---|
6b | Anticancer | <10 | Various NCI cell lines |
6e | Antimicrobial | N/A | Gram-positive and negative |
16d | Anti-inflammatory | N/A | RAW 264.7 macrophages |
17a | Anticancer | >90% inhibition | Melanoma and breast cancer |
Case Study: Anticancer Activity Assessment
A recent study evaluated several phthalazine-based compounds against a panel of cancer cell lines. Notably, compound 16d exhibited a mean growth inhibition rate exceeding 116% against various tested lines, indicating its potential as a lead compound for further development .
Future Directions
Research into this compound continues to evolve, with ongoing studies focusing on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the phthalazin core affect biological activity will aid in the design of more effective therapeutic agents.
- Combination Therapies : Exploring the efficacy of phthalazin derivatives in combination with other anticancer drugs could enhance treatment outcomes.
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4H-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4H,5H2 |
InChI Key |
PJGUQHIOVMLABO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N=N1 |
Origin of Product |
United States |
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